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Compound of Interest

Compound Name: Cinnamamide, N-(benzyloxy)-

Cat. No.: B1637673 Get Quote

Executive Summary
N-alkoxy cinnamamides represent a specialized subclass of cinnamoyl derivatives where the

amide nitrogen is substituted with an alkoxy group (-OR). Unlike their N-alkyl counterparts, the

presence of the N-O bond significantly alters the physicochemical profile, enhancing

lipophilicity and metabolic stability against amidases. This scaffold exhibits dual-utility: primarily

as a potent herbicidal pharmacophore (targeting ACCase or photosynthetic pathways) and

secondarily as a CNS-active prodrug/bioisostere in anticonvulsant research. This guide details

the synthetic architecture and SAR logic required to optimize this class for biological efficacy.

Part 1: Structural Architecture & Pharmacophore
Analysis
The N-alkoxy cinnamamide scaffold functions as a "Michael Acceptor" system modulated by

the N-alkoxy "tail." The structure is divided into three critical zones for optimization:

The Warhead (Linker Region)
Feature: The

-unsaturated carbonyl moiety.

Function: Acts as an electrophile capable of covalent interactions with cysteine residues in

target enzymes (e.g., specific plant enzymes or CNS receptors).
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SAR Rule: Retention of the double bond is critical. Saturation (dihydro- analogs) typically

abolishes activity. The (E)-isomer is thermodynamically more stable and generally more

biologically active than the (Z)-isomer due to steric planarity facilitating receptor binding.

The Electronic Tuner (Aryl Ring)
Feature: Substituents on the phenyl ring.

SAR Rule:

Para-substitution: Electron-withdrawing groups (EWGs) like -Cl, -F, or -CF

at the para position enhance the electrophilicity of the

-carbon, increasing potency.

Meta-substitution: Bulky groups here can improve selectivity but may reduce metabolic

stability if they are easily oxidized.

Specific Motif: The 3,4-methylenedioxy motif (reminiscent of Antiepilepsirine) often confers

broad-spectrum biological activity.

The Lipophilic Modulator (N-Alkoxy Group)
Feature: The N-O-R bond.

Function: This is the defining feature. The oxygen atom reduces the basicity of the nitrogen,

making the amide proton (if present) more acidic (pKa ~8-9 vs ~16 for regular amides).

SAR Rule:

N-Methoxy (-OMe): Optimal for balancing permeability and solubility.

N-Ethoxy/Propoxy: Increasing chain length increases LogP (lipophilicity) but may introduce

steric clashes in tight binding pockets.

Stability: The N-alkoxy group blocks standard amidase degradation, extending half-life in

vivo.
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Part 2: Synthetic Methodology
Protocol: Synthesis of N-Methoxycinnamamide
Objective: To synthesize N-methoxycinnamamide via acylation of O-methylhydroxylamine. This

protocol is designed to minimize side reactions like O-acylation.

Reagents:

Cinnamoyl chloride (1.0 equiv)

O-Methylhydroxylamine hydrochloride (1.1 equiv)

Pyridine or Triethylamine (2.2 equiv)

Dichloromethane (DCM) (anhydrous)

Step-by-Step Workflow:

Preparation: Purge a round-bottom flask with nitrogen. Dissolve O-methylhydroxylamine

hydrochloride (1.1 equiv) in anhydrous DCM.

Base Addition: Cool the solution to 0°C in an ice bath. Add Pyridine (2.2 equiv) dropwise.

Note: The first equivalent neutralizes the HCl salt; the second acts as the proton scavenger

for the reaction.

Acylation: Dissolve cinnamoyl chloride (1.0 equiv) in a minimal amount of DCM. Add this

solution dropwise to the reaction mixture at 0°C over 20 minutes.

Critical Control: Maintain temperature <5°C to prevent di-acylation or polymerization.

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via

TLC (Mobile phase: Hexane/EtOAc 3:1).

Workup:

Wash the organic layer with 1N HCl (2x) to remove pyridine.

Wash with saturated NaHCO
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to remove unreacted acid.

Wash with brine, dry over anhydrous MgSO

, and concentrate in vacuo.

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography.

Visualization: Synthesis Workflow
Reagents:

Cinnamoyl Chloride + 
O-Methylhydroxylamine HCl

Activation (0°C):
Add Pyridine/TEA in DCM

Acylation:
Dropwise addition of Acid Chloride

TLC Check:
Is SM consumed?

No (Stir longer)

Workup:
1. HCl Wash (Remove Base)

2. NaHCO3 Wash (Remove Acid)

Yes

Final Product:
N-Methoxycinnamamide

Click to download full resolution via product page
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Caption: Step-by-step synthesis of N-methoxycinnamamide via acyl chloride coupling.

Part 3: Structure-Activity Relationship (SAR) Data
The following data summarizes the impact of structural modifications on biological activity

(normalized relative potency).

Structural
Modification

Region
Effect on
Lipophilicity (LogP)

Biological Impact
(General)

Unsubstituted (H) Ring Baseline Moderate Activity

4-Cl / 4-F Ring High
Increased Potency

(Metabolic block)

3,4-Methylenedioxy Ring Moderate
High Potency (Broad

spectrum)

4-OMe (Methoxy) Ring Moderate

Variable (Often

reduced efficacy vs

Halogens)

N-OH (Hydroxy) Amide Low
Pro-drug / Metal

Chelator

N-OMe (Methoxy) Amide Moderate
Optimal (Stable,

permeable)

N-OEt (Ethoxy) Amide High
Reduced potency

(Steric hindrance)

Double Bond

Saturation
Linker No Change

Loss of Activity

(Michael acceptor

removed)

Visualization: SAR Logic Map
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N-Alkoxy Cinnamamide
Scaffold

Region A: Phenyl Ring
(Electronic Tuning)

Region B: Linker
(Michael Acceptor)

Region C: Amide N
(Lipophilicity/Stability)

Best: 4-Cl, 4-F, 4-CF3
(EWG enhances reactivity)

Must be Unsaturated (C=C)
(E)-isomer preferred

N-OMe is Optimal
N-OEt adds bulk/lipophilicity
N-OH is metabolic hotspot

Click to download full resolution via product page

Caption: SAR map illustrating the three critical pharmacophores: Electronic Tuning, Warhead,

and Lipophilic Modulator.

Part 4: Biological Evaluation & Mechanism[1][2]
Herbicidal Activity (Primary Application)
N-alkoxy cinnamamides are potent inhibitors of plant growth.

Mechanism: They often act by inhibiting ACCase (Acetyl-CoA carboxylase) or disrupting cell

membrane permeability in weeds (e.g., Digitaria sanguinalis).

Protocol (Greenhouse Pot Test):

Spray emulsion of compound (10–100 mg/L) on target weeds at the 3-leaf stage.

Monitor chlorophyll content and fresh weight reduction after 14 days.

Compare against standard herbicides (e.g., Quizalofop-p-ethyl).[1]

Anticonvulsant Potential (Secondary Application)
While less common than N-alkyl derivatives, N-alkoxy analogs serve as bioisosteres.

Mechanism: Modulation of voltage-gated sodium channels or GABA-A receptors. The N-

methoxy group prevents rapid hydrolysis, potentially crossing the Blood-Brain Barrier (BBB)

more effectively than the free acid.
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Protocol (MES Test):

Administer compound (i.p.) to mice.

Apply electrical stimulus (50 mA, 60 Hz, 0.2s) via corneal electrodes.

Endpoint: Protection against tonic hindlimb extension.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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